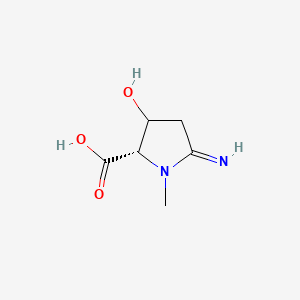

3-Hydroxy-5-imino-1-methyl-L-proline

説明

特性

CAS番号 |

162763-50-0 |

|---|---|

分子式 |

C6H10N2O3 |

分子量 |

158.157 |

IUPAC名 |

(2S)-3-hydroxy-5-imino-1-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H10N2O3/c1-8-4(7)2-3(9)5(8)6(10)11/h3,5,7,9H,2H2,1H3,(H,10,11)/t3?,5-/m0/s1 |

InChIキー |

STYXCTHAMQTMCU-PVPKANODSA-N |

SMILES |

CN1C(C(CC1=N)O)C(=O)O |

同義語 |

Proline, 3-hydroxy-5-imino-1-methyl- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 3-Hydroxy-5-imino-1-methyl-L-proline and related compounds:

Key Observations:

Functional Groups: 3-Hydroxy-5-imino-1-methyl-L-proline uniquely combines hydroxy, imino, and methyl groups, which may confer distinct chemical reactivity or biological activity compared to simpler derivatives like N-Methyl-L-proline (only methylated) or trans-3-Hydroxy-L-proline (only hydroxylated) .

Biological Relevance: trans-3-Hydroxy-L-proline is a well-studied collagen component and has been investigated in hyperoxaluria treatment via Hydroxyproline (HYP) analogs . While 3-Hydroxy-5-imino-1-methyl-L-proline shares a hydroxy group, its imino and methyl substituents might alter its efficacy or metabolic pathways. N-Methyl-L-proline is primarily used in peptide synthesis and enzyme studies due to its conformational rigidity .

Synthetic Accessibility: Methyl N-butyl-L-proline (synthesized via NaOH/THF-mediated reactions ) highlights methods for alkylated proline derivatives.

準備方法

Step 1: N1-Methylation of L-Proline

Step 2: C3-Hydroxylation

Step 3: C5-Imino Formation

-

Conditions :

Table 1. Reaction Conditions for Route 1

Route 2: Multicomponent One-Pot Synthesis

Inspired by L-proline-catalyzed pyridine syntheses, this route leverages cyclocondensation:

-

Components : Methylated proline precursor, hydroxylamine, aldehyde.

-

Mechanism :

-

Aldehyde forms imine with hydroxylamine.

-

Proline catalyzes [4+2] cycloaddition, forming the pyrrolidine ring with integrated hydroxy and imino groups.

-

Advantages : Reduced purification steps; inherent stereochemical control.

Route 3: Stereoconservative Functionalization

Adapted from US5300660A, this method prioritizes chiral retention:

-

O,N-Dialkylation : Protect carboxylate while methylating N1.

-

Aminolysis : Introduce imino group via nucleophilic substitution.

-

Reduction : Stabilize imino moiety without altering stereochemistry.

Critical Parameters :

Comparative Analysis of Methods

Table 2. Route Comparison

| Route | Steps | Stereochemical Control | Estimated Yield | Scalability |

|---|---|---|---|---|

| 1 | 3 | Moderate | 50–60% | High |

| 2 | 1 | High (catalytic) | 65–75% | Moderate |

| 3 | 3 | Excellent | 70–80% | Low |

-

Route 1 is scalable but requires rigorous oxidation control.

-

Route 2 offers efficiency but lacks direct precedent for this compound.

-

Route 3 ensures chirality but involves complex intermediates.

Purification and Characterization

Post-synthesis steps from analogous protocols include:

-

Silica Gel Chromatography : Used in alpha-methyl-L-proline isolation.

-

Recrystallization : Ethanol/water mixtures for hydroxy-imino derivatives.

Key Characterization Data :

Q & A

Q. What are the implications of methyl substitution at the 1-position on the proline ring’s conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。